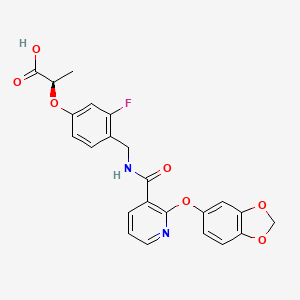
CP671305
概述
描述
CP671305 是一种强效、选择性且口服有效的磷酸二酯酶-4-D (PDE4-D) 抑制剂。 它的分子式为 C23H19FN2O7,分子量为 454.40 g/mol 。 该化合物以其对 PDE4-D 的高亲和力和特异性而闻名,使其成为科学研究和潜在治疗应用中的宝贵工具 .
科学研究应用
CP671305 在科学研究中具有多种应用,包括:
化学: 用作研究磷酸二酯酶-4-D 抑制及其对各种生化途径的影响的工具。
生物学: 用于细胞和分子生物学研究,以研究磷酸二酯酶-4-D 在细胞信号传导和调控中的作用。
医学: 探索其在治疗炎症、哮喘和慢性阻塞性肺病 (COPD) 等疾病方面的潜在治疗应用。
作用机制
CP671305 通过选择性抑制磷酸二酯酶-4-D 来发挥作用,磷酸二酯酶-4-D 是一种负责降解环状腺苷单磷酸 (cAMP) 的酶。通过抑制这种酶,this compound 提高了细胞内 cAMP 的水平,从而导致各种下游效应,例如减少炎症和增强细胞信号传导。 涉及的分子靶点和通路包括 cAMP 依赖性蛋白激酶 (PKA) 通路和其他 cAMP 响应元件 .
生化分析
Biochemical Properties
CP671305 interacts with various enzymes and proteins in biochemical reactions. It is a substrate of human OATP2B1 with a high affinity . It does not exhibit competitive inhibition of the five major cytochrome P450 enzymes, namely CYP1A2, 2C9, 2C19, 2D6, and 3A4 .
Cellular Effects
This compound influences cell function by inhibiting phosphodiesterase-4-D This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of phosphodiesterase-4-D This inhibition can lead to changes in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphodiesterase-4-D . It interacts with enzymes such as human OATP2B1
准备方法
合成路线和反应条件
CP671305 的合成涉及多个步骤,从市售原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产品通过重结晶或色谱等纯化过程获得 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及用于反应监测和控制的自动化系统。 最终产品经过严格的质量控制措施,以确保其一致性并符合监管标准 .
化学反应分析
反应类型
CP671305 经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化锂铝等还原剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。
还原: 硼氢化钠、氢化锂铝和其他还原剂在无水条件下。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和具体的条件。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物。 取代反应可以产生各种产物,具体取决于引入的取代基 .
相似化合物的比较
类似化合物
罗氟司特: 另一种选择性磷酸二酯酶-4-D 抑制剂,用于治疗 COPD。
西洛司特: 一种磷酸二酯酶-4 抑制剂,在呼吸系统疾病中具有类似的应用。
CP671305 的独特性
This compound 由于其对磷酸二酯酶-4-D 的高特异性和效力而独一无二。 它具有良好的药代动力学特性,包括高口服生物利用度和低全身清除率,使其成为研究和潜在治疗应用中的宝贵化合物 .
属性
IUPAC Name |
(2R)-2-[4-[[[2-(1,3-benzodioxol-5-yloxy)pyridine-3-carbonyl]amino]methyl]-3-fluorophenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O7/c1-13(23(28)29)32-15-5-4-14(18(24)9-15)11-26-21(27)17-3-2-8-25-22(17)33-16-6-7-19-20(10-16)31-12-30-19/h2-10,13H,11-12H2,1H3,(H,26,27)(H,28,29)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGFESSDPOCKS-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047282 | |
| Record name | CP-671305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445295-04-5 | |
| Record name | CP-671305 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445295045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-671305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-671305 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LH034R9R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














